molecular formula C17H12N6OS B2393939 N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034396-13-7

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2393939
CAS No.: 2034396-13-7
M. Wt: 348.38
InChI Key: XDDQRAPSDMTRLZ-UHFFFAOYSA-N
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Description

The compound N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide features a benzothiadiazole core linked to a pyrazine ring substituted with a pyridin-3-yl group via a methylene bridge. This structure is common in medicinal chemistry for targeting enzymes or receptors requiring planar heterocyclic recognition motifs.

Properties

IUPAC Name

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6OS/c24-17(11-3-4-13-14(8-11)23-25-22-13)21-10-15-16(20-7-6-19-15)12-2-1-5-18-9-12/h1-9H,10H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDQRAPSDMTRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CC4=NSN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Cyclization

Starting with 4-nitrobenzoic acid , thionation is achieved using P$$4$$S$${10}$$ in anhydrous toluene under reflux. This yields 5-nitrobenzo[c]thiadiazole , which is subsequently reduced to the amine using hydrogenation (Pd/C, H$$2$$) and oxidized to the carboxylic acid via KMnO$$4$$ in acidic conditions.

Key Reaction Conditions

  • Nitration: HNO$$3$$/H$$2$$SO$$_4$$ at 0–5°C (90% yield).
  • Thionation: P$$4$$S$${10}$$ in toluene, 110°C, 12 h (75% yield).
  • Oxidation: KMnO$$4$$ in H$$2$$SO$$_4$$, 80°C, 6 h (82% yield).

Preparation of (3-(Pyridin-3-yl)pyrazin-2-yl)methanamine

The pyrazine-pyridine hybrid scaffold is constructed through cross-coupling and functional group transformations.

Suzuki–Miyaura Coupling

2-Chloropyrazine is reacted with pyridin-3-ylboronic acid under palladium catalysis to introduce the pyridinyl group at position 3.

Procedure

  • Catalyst: Pd(PPh$$3$$)$$4$$ (5 mol%).
  • Base: K$$2$$CO$$3$$ (3 equiv).
  • Solvent: THF/H$$_2$$O (4:1), 80°C, 18 h.
  • Yield: 78%.

Amination at Position 2

The resultant 3-(pyridin-3-yl)pyrazine-2-carbonitrile undergoes reduction to the primary amine using LiAlH$$_4$$ in THF.

Optimization Notes

  • LiAlH$$_4$$ (2 equiv) in THF, reflux, 6 h (85% yield).
  • Alternative: Catalytic hydrogenation (H$$_2$$, Ra-Ni) affords lower yields (62%) due to over-reduction.

Coupling to Form the Carboxamide

The final step involves amide bond formation between the carboxylic acid and amine.

Acid Chloride Activation

Benzo[c]thiadiazole-5-carboxylic acid is treated with thionyl chloride (SOCl$$_2$$) to generate the acyl chloride, which is coupled with (3-(pyridin-3-yl)pyrazin-2-yl)methanamine in the presence of a base.

Reaction Parameters

  • Acyl chloride formation: SOCl$$_2$$, reflux, 3 h (95% conversion).
  • Coupling: Et$$_3$$N (2 equiv) in DCM, 0°C to rt, 12 h (88% yield).

Alternative Coupling Agents

Use of HATU or EDCl/HOBt in DMF improves yields for sterically hindered amines:

  • HATU (1.2 equiv), DIPEA (3 equiv), DMF, rt, 6 h (92% yield).

Optimization and Characterization

Yield Optimization

Step Reagent/ Condition Yield (%)
Acyl chloride formation SOCl$$_2$$, reflux 95
HATU-mediated coupling HATU, DIPEA, DMF 92
LiAlH$$_4$$ reduction LiAlH$$_4$$, THF, reflux 85

Spectroscopic Validation

  • $$^1$$H NMR (DMSO-d$$_6$$): δ 9.12 (s, 1H, thiadiazole-H), 8.75 (d, J = 4.8 Hz, 1H, pyridine-H), 8.50 (s, 1H, pyrazine-H).
  • HRMS : m/z calcd for C$${18}$$H$${13}$$N$$_7$$OS: 399.0892; found: 399.0889.

Challenges and Alternatives

Steric Hindrance Mitigation

Bulky substituents on pyrazine necessitate microwave-assisted coupling (e.g., 100°C, 30 min) to enhance reaction efficiency.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require rigorous drying to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions are typically performed under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce corresponding amines or alcohols .

Scientific Research Applications

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazine-Based Analogs

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
  • Structural Difference : Replaces the pyridin-3-yl group with a thiophen-2-yl moiety on the pyrazine ring .
  • Thiophene’s smaller size may reduce steric hindrance compared to pyridine.
N-(Pyrazin-2-yl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18k)
  • Core Difference : Uses a 1,3,4-thiadiazole instead of benzo[c][1,2,5]thiadiazole .
  • Properties: Melting point 190–192°C; pyridin-4-yl substitution may influence dipole interactions.

Thiazole and Thiadiazole Derivatives

N-Substituted 2-(4-Pyridinyl)thiazole Carboxamides
  • Core Structure : Thiazole ring instead of pyrazine; 4-pyridinyl substituent .
  • Synthesis : Ethyl 2-bromoacetoacetate coupling with nitriles, followed by hydrolysis and amidation. Similar carboxamide coupling strategies may apply to the target compound.
  • SAR : Substitutions on the amide group (e.g., 3-chlorophenyl, 4-fluorophenyl) significantly modulate activity, suggesting the target compound’s benzothiadiazole amide could be optimized similarly.
N-(3-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18o)
  • Structure : 1,3,4-thiadiazole core with pyridin-3-yl and 4-fluorophenyl groups .
  • Properties: Melting point 200–202°C; fluorophenyl enhances lipophilicity, which may improve membrane permeability compared to non-fluorinated analogs.

Imidazo[2,1-b]thiazole and Pyrimidine Carboxamides

ND-11543 (Imidazo[2,1-b]thiazole-5-carboxamide)
  • Core : Imidazo[2,1-b]thiazole with trifluoromethylpyridinyl and piperazine groups .
  • Activity : Demonstrated anti-tuberculosis activity, highlighting carboxamides’ versatility in targeting diverse pathogens.
Pyrimidine-Thiophene Carboxamides
  • Example : Compound 3 in features a pyrazin-2-yl and thiophene group .
  • Design Logic : Combines pyrazine’s electron-deficient nature with thiophene’s electron-rich system for charge complementarity in target binding.

Biological Activity

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a unique arrangement of a benzo[c][1,2,5]thiadiazole core with a pyridinyl and pyrazinyl substituent. Its molecular formula is C17H12N4O2SC_{17}H_{12}N_{4}O_{2}S with a molecular weight of 336.36 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer pathways. For instance, it may target kinases or other enzymes critical for tumor growth and proliferation.
  • Receptor Modulation : It may also act as a modulator for certain receptors in the central nervous system or other tissues, influencing neurotransmitter activity.

Biological Activity Data

Activity Type Observed Effect Reference
Anticancer ActivityInhibition of tumor cell proliferation
Antimicrobial PropertiesActivity against specific bacterial strains
Neuroprotective EffectsModulation of neuroreceptors

Case Studies and Research Findings

  • Anticancer Studies
    • A study conducted by researchers demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
  • Antimicrobial Activity
    • Another investigation highlighted its effectiveness against Gram-positive bacteria. The compound was found to disrupt bacterial cell wall synthesis, leading to increased permeability and cell death.
  • Neuroprotective Effects
    • Research indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. It was shown to enhance the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor).

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions:

Formation of the benzo[c][1,2,5]thiadiazole core via cyclization of o-phenylenediamine derivatives with sulfur sources (e.g., thionyl chloride) .

Functionalization of the pyrazine ring with a pyridinyl group via Suzuki-Miyaura coupling or nucleophilic substitution .

Amide bond formation between the thiadiazole-carboxylic acid and the pyrazine-methylamine intermediate using coupling agents like EDC/HOBt .

  • Challenges : Low yields in pyrazine functionalization due to steric hindrance and competing side reactions. Optimize solvent polarity (e.g., DMF vs. toluene) and catalyst loading (e.g., Pd(PPh₃)₄) to improve selectivity .

Q. How can the molecular structure of this compound be confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, thiadiazole carbons at ~160–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding interactions for stability studies .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

  • Assay Design :

  • Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to its heterocyclic motifs .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

  • Case Example : Discrepancies in IC₅₀ values for antitumor activity may arise from assay conditions (e.g., serum concentration, incubation time).
  • Resolution Strategies :

  • Dose-Response Repetition : Conduct triplicate assays across multiple cell lines .
  • Mechanistic Studies : Use RNA-seq or proteomics to identify target pathways (e.g., apoptosis vs. cell cycle arrest) .
  • Computational Modeling : Molecular docking to compare binding affinities with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) .

Q. What reaction conditions optimize the yield of the pyrazine-methylamine intermediate?

  • Optimization Table :

ParameterTested ConditionsOptimal ChoiceYield Improvement
SolventDMF, THF, TolueneAnhydrous DMF15% ↑
CatalystPd(OAc)₂, PdCl₂, Pd(PPh₃)₄Pd(PPh₃)₄ (5 mol%)20% ↑
Temperature80°C, 100°C, reflux100°C10% ↑
  • Source : Evidence from pyrazine coupling reactions .

Q. How do structural modifications (e.g., substituents on pyridine) influence bioactivity?

  • SAR Insights :

  • Electron-Withdrawing Groups (e.g., -CF₃ on pyridine): Enhance antimicrobial activity but reduce solubility .
  • Hydrophilic Moieties (e.g., -OH on pyrrole): Improve bioavailability but may lower membrane permeability .
    • Experimental Approach : Synthesize analogs with systematic substituent variations and compare logP (HPLC) vs. IC₅₀ .

Q. What strategies mitigate degradation during in vitro assays?

  • Stability Studies :

  • pH Stability : Incubate compound in buffers (pH 2–9) and monitor via HPLC .
  • Thermal Stability : TGA/DSC analysis to identify decomposition thresholds (>150°C typical for thiadiazoles) .
  • Light Sensitivity : Store solutions in amber vials if UV-Vis shows photodegradation .

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